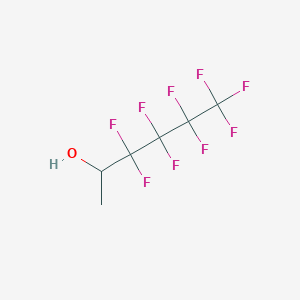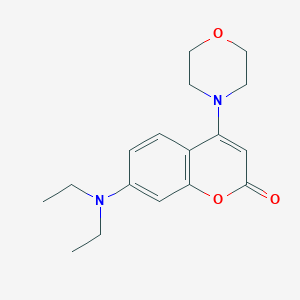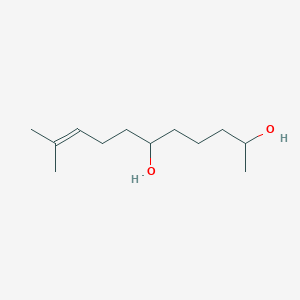
10-Methylundec-9-ene-2,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Methylundec-9-ene-2,6-diol is an organic compound with the molecular formula C12H24O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. This compound is characterized by the presence of a double bond (ene) and a methyl group attached to the undecane chain. It is a versatile compound with various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
10-Methylundec-9-ene-2,6-diol can be synthesized through several methods. One common approach involves the dihydroxylation of alkenes. This process can be achieved using osmium tetroxide or potassium permanganate as reagents. The reaction typically proceeds under mild conditions, resulting in the formation of vicinal diols.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as the control of temperature and pressure, play crucial roles in the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
10-Methylundec-9-ene-2,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds, such as aldehydes and ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated diols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide can be employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Saturated diols.
Substitution: Halogenated compounds.
Aplicaciones Científicas De Investigación
10-Methylundec-9-ene-2,6-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 10-Methylundec-9-ene-2,6-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical processes. The double bond and methyl group also contribute to the compound’s reactivity and specificity in different reactions.
Comparación Con Compuestos Similares
Similar Compounds
10-Methylundec-3-en-4-olide: Another compound with a similar structure but different functional groups.
2-Methyl-2-butene-1,4-diol: A diol with a shorter carbon chain and different substitution pattern.
Uniqueness
10-Methylundec-9-ene-2,6-diol is unique due to its specific combination of a double bond, methyl group, and two hydroxyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
115920-54-2 |
|---|---|
Fórmula molecular |
C12H24O2 |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
10-methylundec-9-ene-2,6-diol |
InChI |
InChI=1S/C12H24O2/c1-10(2)6-4-8-12(14)9-5-7-11(3)13/h6,11-14H,4-5,7-9H2,1-3H3 |
Clave InChI |
UPOHMIHTHXNVCR-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCC(CCC=C(C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


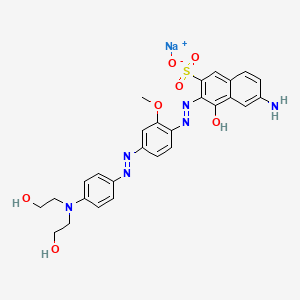
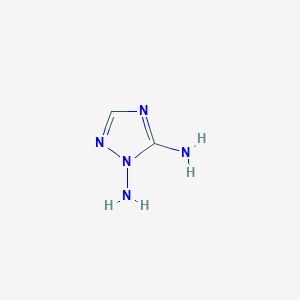
![2-([4,4'-Bipiperidin]-1-yl)ethan-1-ol](/img/structure/B14294107.png)
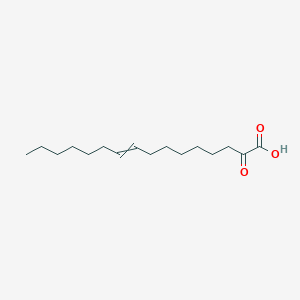


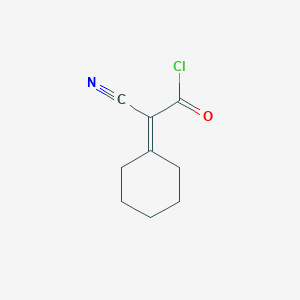
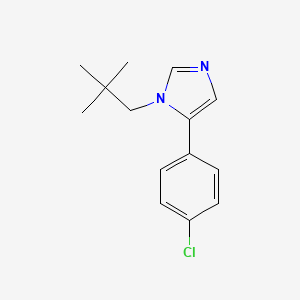
![2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate](/img/structure/B14294136.png)
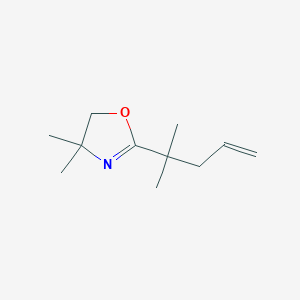

![N,N-Dimethyl-4-[15-(pyren-1-YL)pentadecyl]aniline](/img/structure/B14294169.png)
